molecular formula C11H11NO3 B6304976 Ethyl 5-cyano-4-hydroxy-2-methylbenzoate CAS No. 1807306-23-5

Ethyl 5-cyano-4-hydroxy-2-methylbenzoate

Cat. No.: B6304976
CAS No.: 1807306-23-5
M. Wt: 205.21 g/mol
InChI Key: HIHIXMDXDCWFTE-UHFFFAOYSA-N
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Description

“5-Cyano-4-hydroxy-2-methyl-benzoic acid ethyl ester” is a chemical compound. It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely found in nature and are often responsible for the characteristic fragrances of fruits and flowers .


Chemical Reactions Analysis

Esters undergo a reaction known as hydrolysis, which is the breaking of a bond in a molecule using water . This reaction is catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .

Biochemical Analysis

Biochemical Properties

It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential interactions with enzymes, proteins, and other biomolecules

Cellular Effects

It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential interactions with enzymes or cofactors .

Transport and Distribution

It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential interactions with transporters or binding proteins .

Subcellular Localization

It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

ethyl 5-cyano-4-hydroxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-15-11(14)9-5-8(6-12)10(13)4-7(9)2/h4-5,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHIXMDXDCWFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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